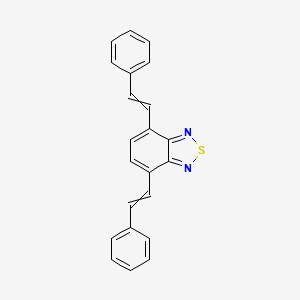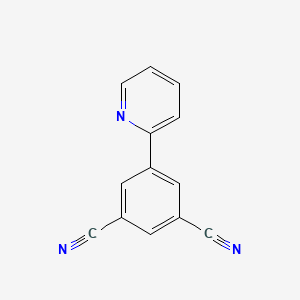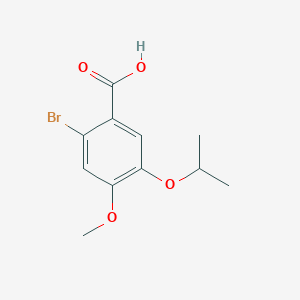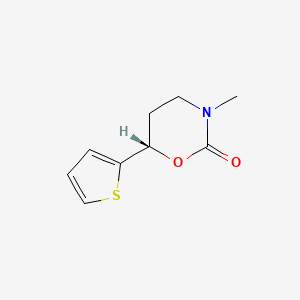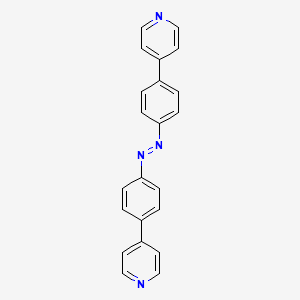
(E)-6-ethoxy-4-hydroxy-5-nitroso-6-oxohex-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-6-ethoxy-4-hydroxy-5-nitroso-6-oxohex-4-enoate is an organic compound that belongs to the class of nitroso compounds. These compounds are characterized by the presence of a nitroso group (-NO) attached to a carbon atom. This particular compound has a unique structure that includes an ethoxy group, a hydroxy group, and a nitroso group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-ethoxy-4-hydroxy-5-nitroso-6-oxohex-4-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate and nitrosating agents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving acidic or basic catalysts to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation or crystallization, are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-6-ethoxy-4-hydroxy-5-nitroso-6-oxohex-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The ethoxy and hydroxy groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amino derivatives.
Aplicaciones Científicas De Investigación
(E)-6-ethoxy-4-hydroxy-5-nitroso-6-oxohex-4-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-6-ethoxy-4-hydroxy-5-nitroso-6-oxohex-4-enoate involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The compound may also participate in redox reactions, affecting cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(E)-6-ethoxy-4-hydroxy-5-nitroso-6-oxohex-4-enoate: shares structural similarities with other nitroso compounds, such as nitrosobenzene and nitrosopyridine.
Ethyl acetoacetate derivatives: Compounds with similar ethoxy and hydroxy groups.
Uniqueness
The unique combination of functional groups in this compound gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H10NO6- |
|---|---|
Peso molecular |
216.17 g/mol |
Nombre IUPAC |
(E)-6-ethoxy-4-hydroxy-5-nitroso-6-oxohex-4-enoate |
InChI |
InChI=1S/C8H11NO6/c1-2-15-8(13)7(9-14)5(10)3-4-6(11)12/h10H,2-4H2,1H3,(H,11,12)/p-1/b7-5+ |
Clave InChI |
JNGJHNCFFXACGP-FNORWQNLSA-M |
SMILES isomérico |
CCOC(=O)/C(=C(/CCC(=O)[O-])\O)/N=O |
SMILES canónico |
CCOC(=O)C(=C(CCC(=O)[O-])O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


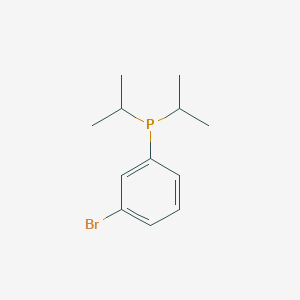
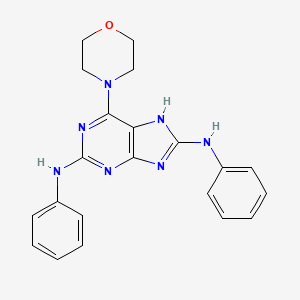
![Guanidine, [2-amino-9-(2,3-dihydroxypropyl)-9H-purin-6-yl]-](/img/structure/B12523155.png)
![6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetraamine](/img/structure/B12523157.png)
![S-[(3S)-1-Hydroxyhexan-3-yl]-L-cysteine](/img/structure/B12523166.png)
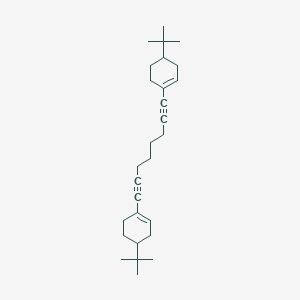

![1-Propanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]-2,2-dimethyl-](/img/structure/B12523197.png)
![3-[2-(Bromomethyl)-1,3-dioxolan-2-yl]prop-2-en-1-amine](/img/structure/B12523205.png)
